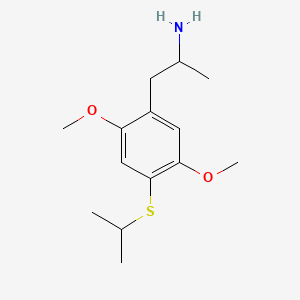
Aleph-4
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von ALEPH-4 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Vorprodukten. Der allgemeine Syntheseweg umfasst:
Bildung des Zwischenprodukts: Die Synthese beginnt mit der Bildung eines Schlüsselzwischenprodukts, typischerweise unter Einbeziehung der Reaktion von 2,5-Dimethoxybenzaldehyd mit Nitroethan unter Bildung von 2,5-Dimethoxy-β-nitrostyrol.
Reduktion: Das Nitrostyrol-Zwischenprodukt wird dann unter Verwendung eines Reduktionsmittels wie Lithiumaluminiumhydrid (LiAlH4) zu 2,5-Dimethoxyphenethylamin reduziert.
Thioether-Bildung: Der letzte Schritt beinhaltet die Einführung der Isopropylthiogruppe. Dies wird durch Umsetzen des Amins mit Isopropylthiol in Gegenwart eines geeigneten Katalysators wie Palladium auf Kohlenstoff (Pd/C) unter Hydrierungsbedingungen erreicht.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its psychoactive properties and potential therapeutic applications in mental health.
Industry: Utilized in the synthesis of other complex organic compounds and as a precursor in chemical manufacturing.
Wirkmechanismus
Der Wirkungsmechanismus von ALEPH-4 beinhaltet seine Interaktion mit Serotoninrezeptoren im Gehirn. Es wirkt hauptsächlich als Agonist am 5-HT2A-Rezeptor, was zu einer veränderten Neurotransmitterfreisetzung und Veränderungen der Wahrnehmung und Stimmung führt. Die Wirkungen der Verbindung werden durch die Aktivierung intrazellulärer Signalwege vermittelt, darunter der Phosphoinositid-Signalweg.
Vorbereitungsmethoden
Die industrielle Produktion von ALEPH-4 würde ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen für die Handhabung potenziell gefährlicher Reagenzien und Zwischenprodukte.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu entsprechenden Sulfoxiden und Sulfonen oxidiert werden. Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperoxybenzoesäure (m-CPBA).
Reduktion: Die Reduktion von this compound kann zur Bildung des entsprechenden Amins führen. Reduktionsmittel wie Natriumborhydrid (NaBH4) können verwendet werden.
Substitution: Die Methoxygruppen am aromatischen Ring können nucleophile Substitutionsreaktionen eingehen. Reagenzien wie Natriumethoxid (NaOEt) können diese Reaktionen erleichtern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H2O2), m-Chlorperoxybenzoesäure (m-CPBA)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Natriumethoxid (NaOEt), Kalium-tert-butoxid (KOtBu)
Hauptprodukte
Oxidation: Sulfoxide und Sulfone
Reduktion: Entsprechende Amine
Substitution: Verschiedene substituierte Phenethylamine
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Referenzmaterial in der analytischen Chemie für die Entwicklung von Nachweismethoden verwendet.
Biologie: Wird auf seine Auswirkungen auf Neurotransmittersysteme und die potenzielle Verwendung in der Neuropharmakologie untersucht.
Medizin: Wird auf seine psychoaktiven Eigenschaften und potenzielle therapeutische Anwendungen in der psychischen Gesundheit untersucht.
Industrie: Wird bei der Synthese anderer komplexer organischer Verbindungen und als Vorläufer in der chemischen Produktion verwendet.
Analyse Chemischer Reaktionen
Types of Reactions
ALEPH-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of the corresponding amine. Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions. Reagents like sodium ethoxide (NaOEt) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Corresponding amines
Substitution: Various substituted phenethylamines
Vergleich Mit ähnlichen Verbindungen
ALEPH-4 ähnelt anderen Phenethylaminen, wie z. B.:
2,5-Dimethoxy-4-methylthioamphetamin (DOT): this compound ist ein Homolog von DOT, das sich durch das Vorhandensein einer Isopropylgruppe anstelle einer Methylgruppe unterscheidet.
2,5-Dimethoxy-4-ethylthioamphetamin (ALEPH-2): Ein weiteres Homolog mit einer Ethylgruppe anstelle der Isopropylgruppe.
2,5-Dimethoxy-4-propylthioamphetamin (ALEPH-3): Ähnliche Struktur mit einer Propylgruppe.
This compound ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das sein pharmakologisches Profil und seine Potenz beeinflusst. Seine Isopropylthiogruppe sorgt für unterschiedliche sterische und elektronische Effekte im Vergleich zu seinen Homologen, was zu einzigartigen Wechselwirkungen mit biologischen Zielen führt .
Wenn Sie weitere Fragen haben oder weitere Einzelheiten benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-9(2)18-14-8-12(16-4)11(6-10(3)15)7-13(14)17-5/h7-10H,6,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWCXWKCQMBFBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043040 | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123643-26-5 | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123643265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-iso-propylthioamphetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALEPH-4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4M669KSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key findings regarding Aleph-4 from the provided research?
A1: The research highlights that this compound (2,5-Dimethoxy-4-iso-propylthioamphetamine) is a novel designer drug identified in Japan. It was detected in products purchased illegally between 2008 and 2009 []. A separate study developed a method for detecting this compound and other related thioamphetamine designer drugs in human urine using capillary electrophoresis with diode array detection (CE-DAD) []. This suggests a growing concern regarding the recreational use and potential public health implications of this substance.
Q2: What analytical methods are used to detect this compound?
A2: According to the research, this compound can be identified and quantified using a combination of techniques:
- Nuclear Magnetic Resonance (NMR): This technique provides structural information about the molecule. []
- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates and identifies components of a mixture based on their mass-to-charge ratio, confirming the presence of this compound. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS separates and identifies compounds but is particularly useful for analyzing non-volatile compounds like this compound. []
- Capillary Electrophoresis with Diode Array Detection (CE-DAD): This technique, coupled with solid-phase extraction for sample preparation, allows for the simultaneous determination of this compound and other related thioamphetamine designer drugs in urine samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


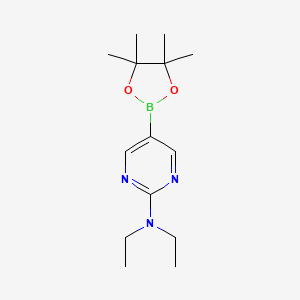




![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)


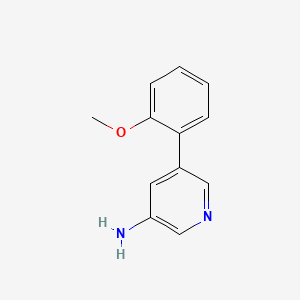

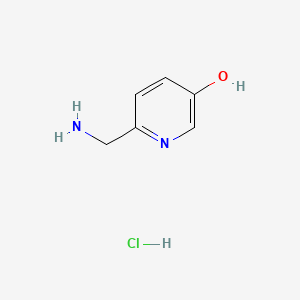
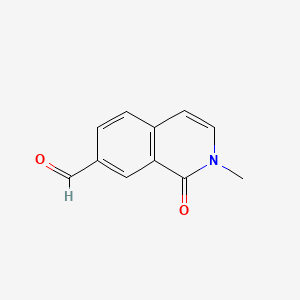
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)
